3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene
Overview
Description
3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with a suitable alkylating agent under basic conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol, which is then dehydrated to yield the desired propene compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and specificity, leading to its desired biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorotoluene
- 3-Chloro-4-fluorophenyl isocyanate
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene stands out due to its unique combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-1-(2-methylprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-9(12)6-10(8)11/h3-4,6H,1,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHDQHDNKACXAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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